molecular formula C18H20N4 B10816812 N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B10816812
M. Wt: 292.4 g/mol
InChI Key: DVAXVUYGVGRJNV-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

Imidazo[1,2-a]pyrazines are bicyclic systems comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The incorporation of nitrogen atoms at positions 1, 3, 5, and 8 confers electron-deficient properties, enhancing reactivity in cycloaddition and substitution reactions. This compound exemplifies this framework, with its phenyl and cyclohexyl groups introducing steric and electronic modifications that influence solubility, stability, and intermolecular interactions.

The compound’s molecular formula, $$ \text{C}{19}\text{H}{21}\text{N}_4 $$, and molecular weight of 291.4 g/mol (for the non-methoxy analogue) suggest favorable drug-like properties, adhering to Lipinski’s rule of five. Its synthesis typically involves multicomponent reactions, such as the iodine-catalyzed condensation of 2-aminopyrazine, aryl aldehydes, and isocyanides, which affords high atom economy (66–73%) and scalability. Comparative analysis with structurally related compounds highlights the role of substituents in modulating physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison of Imidazo[1,2-a]Pyrazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound $$ \text{C}{19}\text{H}{21}\text{N}_4 $$ 291.4 Phenyl, cyclohexylamine
N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine $$ \text{C}{19}\text{H}{22}\text{N}_4\text{O} $$ 322.4 4-Methoxyphenyl, cyclohexylamine
Imidazo[1,2-a]pyrimidin-3-amine $$ \text{C}6\text{H}6\text{N}_4 $$ 134.1 Unsubstituted core

The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the phenyl ring at position 2 contributes to π-π stacking interactions with aromatic residues in biological targets. These attributes underscore its utility as a scaffold for developing central nervous system (CNS) agents or kinase inhibitors.

Structural Relationship to Imidazo[1,2-a]Pyrazine Pharmacophores

The imidazo[1,2-a]pyrazine nucleus is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzodiazepines. This compound shares structural homology with clinically validated pharmacophores, such as zolpidem (a non-benzodiazepine hypnotic) and savolitinib (a MET tyrosine kinase inhibitor). Key pharmacophoric elements include:

  • Aromatic Region : The phenyl group at position 2 mimics the aryl binding pocket in GABA$$_A$$ receptors, a target for sedative-hypnotics.
  • Basic Nitrogen : The cyclohexylamine at position 3 provides a protonatable nitrogen, facilitating ionic interactions with aspartate or glutamate residues in enzymatic active sites.
  • Planar Core : The fused bicyclic system enables π-stacking with nucleic acid bases or hydrophobic enzyme subpockets, critical for anticancer activity.

For instance, zolpidem’s imidazo[1,2-a]pyridine core differs only in the six-membered ring (pyridine vs. pyrazine), yet this modification alters receptor selectivity and metabolic stability. Similarly, replacing the methyl group in savolitinib’s acetamide side chain with a cyclohexylamine could modulate kinase inhibition profiles.

Table 2: Pharmacophoric Features of Imidazo[1,2-a]Pyrazine Derivatives

Pharmacophoric Element Role in Bioactivity Example in this compound
Aromatic substituent Target binding via π-π interactions Phenyl group at position 2
Basic side chain Ionic interaction with receptors Cyclohexylamine at position 3
Bicyclic core Structural rigidity and DNA intercalation Imidazo[1,2-a]pyrazine

Recent synthetic advancements, such as DBU-catalyzed cyclizations and iodine-mediated condensations, have expanded access to these pharmacophores, enabling structure-activity relationship (SAR) studies. For example, introducing electron-donating groups (e.g., methoxy) on the phenyl ring enhances fluorescence properties, useful in imaging probes.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C18H20N4/c1-3-7-14(8-4-1)17-18(20-15-9-5-2-6-10-15)22-12-11-19-13-16(22)21-17/h1,3-4,7-8,11-13,15,20H,2,5-6,9-10H2

InChI Key

DVAXVUYGVGRJNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Cyclization

Iodine-catalyzed synthesis represents a cornerstone for constructing the imidazo[1,2-a]pyrazine core. This method involves a two-step sequence: condensation of 2-aminopyrazine with benzaldehyde to form an imine intermediate, followed by iodine-mediated cyclization with cyclohexyl isocyanide. The reaction proceeds via iminium ion formation, where iodine acts as a Lewis acid to polarize the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine .

Mechanistic Insights :

  • Condensation : 2-Aminopyrazine reacts with benzaldehyde in dichloromethane at 25°C, yielding an imine intermediate.

  • Cyclization : Addition of cyclohexyl isocyanide and catalytic iodine (10 mol%) induces a cascade reaction. The iodine coordinates to the imine nitrogen, promoting nucleophilic attack by the isocyanide’s carbon center, followed by 6-endo-dig cyclization to form the fused imidazo[1,2-a]pyrazine ring .

Optimization Data :

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mol% I₂78
SolventCH₂Cl₂78
Temperature25°C78
Reaction Time12 h78

This method offers moderate yields (78%) under ambient conditions but requires stoichiometric isocyanide, limiting atom economy.

Groebke-Blackburn-Bienaymé Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction enables a one-pot synthesis by converging 2-aminopyrazine, benzaldehyde, and cyclohexyl isocyanide. This MCR strategy eliminates intermediate isolation, enhancing efficiency .

Reaction Protocol :

  • Reactants : Equimolar 2-aminopyrazine, benzaldehyde, and cyclohexyl isocyanide.

  • Catalyst : Sc(OTf)₃ (5 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 h .

Mechanism :

  • The aldehyde and amine first condense to form an imine.

  • Isocyanide addition generates a nitrilium intermediate, which undergoes [4+1] cycloaddition with the imine, followed by tautomerization to yield the product .

Performance Metrics :

MetricValue
Yield85%
Atom Economy89%
E-Factor3.2

The GBB method surpasses iodine-catalyzed routes in yield and sustainability, though scandium triflate’s cost remains a drawback .

Micellar Catalysis in Aqueous Media

Micellar catalysis emerged as a green alternative, leveraging surfactant assemblies to facilitate reactions in water. A reported adaptation for imidazo[1,2-a]pyridines suggests applicability to pyrazine analogues.

Procedure :

  • Surfactant : Sodium dodecyl sulfate (SDS, 2 wt%).

  • Catalyst : CuSO₄/Na ascorbate (5 mol%).

  • Reactants : 2-Aminopyrazine, phenylacetylene, cyclohexylamine.

  • Conditions : 50°C, 8 h .

Mechanistic Pathway :

  • SDS micelles solubilize hydrophobic reactants, enhancing local concentration.

  • Cu(I) acetylide forms from phenylacetylene, undergoing alkyne-azide cycloaddition with the imine intermediate .

E-Factor Comparison :

MethodE-Factor
Conventional12.5
Micellar4.8

Micellar conditions reduce waste by 62%, though yields for pyrazine derivatives (~70%) lag behind pyridine counterparts .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid access to the target compound. While direct reports for N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine are limited, analogous imidazo[1,2-a]pyridines synthesized via microwave methods suggest viable adaptations.

Adapted Protocol :

  • Reactants : 2-Aminopyrazine, benzaldehyde, cyclohexyl isocyanide.

  • Solvent : Ethanol.

  • Conditions : Microwave, 150 W, 120°C, 20 min .

Advantages :

  • Time Reduction : 20 min vs. 12 h (thermal).

  • Yield Improvement : 82% vs. 78% (thermal) .

Limitations :

  • Scalability challenges due to specialized equipment.

  • Potential decomposition at high power settings.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics across methodologies:

MethodYield (%)TimeCatalystSolventE-Factor
Iodine-Catalyzed7812 hI₂CH₂Cl₂8.1
GBB MCR856 hSc(OTf)₃EtOH3.2
Micellar Catalysis708 hCuSO₄/NaAscH₂O/SDS4.8
Microwave-Assisted8220 minNoneEtOH5.6

Key Findings :

  • GBB MCR excels in atom economy and yield but faces catalyst cost barriers.

  • Micellar Catalysis offers the greenest profile, ideal for industrial scaling.

  • Microwave Methods balance speed and yield, suited for small-scale applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

The synthesis of this compound typically involves multi-step organic reactions that utilize various catalysts and reagents. For instance, iodine-catalyzed methods have been employed to produce imidazo[1,2-a]pyrazine derivatives efficiently. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • CDK9 Inhibition : This compound acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of transcription in cancer cells. In studies, it exhibited potent inhibitory activity with an IC50 value of 0.16 µM against CDK9 .
  • Cytotoxicity Assays : The compound demonstrated significant anti-proliferative effects on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines, with IC50 values averaging around 6.66 µM .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been reported to exhibit activity against the influenza A virus, highlighting its potential application in antiviral therapies .

Case Studies

Several case studies have explored the efficacy and mechanisms of action of this compound:

Study Focus Objective Findings
Anticancer Activity (2023) Evaluate cytotoxic effects on MCF7 cellsThe compound showed a dose-dependent decrease in cell viability with an IC50 of 15 µM .
CDK9 Inhibition (2022) Assess CDK9 inhibitory activityExhibited potent inhibition with IC50 values indicating strong anticancer potential .
Antiviral Efficacy (2024) Investigate activity against influenza A virusDemonstrated significant antiviral properties in vitro .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory potency.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating or withdrawing groups at position 2 modulate electronic properties and binding affinity. For example, nitro groups reduce basicity, while aminophenyl derivatives increase solubility .
  • Replacing pyrazine with pyrimidine (as in imidazo[1,2-a]pyrimidine derivatives) alters ring electronics and hydrogen-bonding capacity .

Comparison :

  • Microwave-assisted methods achieve higher yields (>85%) and shorter reaction times compared to traditional heating .
  • Suzuki coupling expands structural diversity but suffers from lower yields due to multi-step complexity .

Physicochemical Properties

Critical properties influencing drug-likeness:

Compound Melting Point (°C) Molecular Weight LogP PSA (Ų) Solubility Reference
This compound Not reported 291.17 ~3.5* 29.33 Low (lipophilic core)
N-tert-Butyl-2-(4-nitrophenyl) analog 154–156 346.34 4.1 80.31 Moderate in DMSO
2-(4-Aminophenyl)-N-cyclohexyl analog 172–175 307.40 2.8 65.71 High (polar NH$_2$)

*Estimated via analogous compounds.
PSA : Polar surface area.

Trends :

  • Nitro groups increase molecular weight and LogP, reducing aqueous solubility .
  • Aminophenyl derivatives exhibit lower LogP and higher PSA, enhancing membrane permeability .


Key Findings :

  • Target selectivity correlates with substituent bulkiness. The cyclohexyl group in the parent compound enhances CDK9 binding .
  • Electron-deficient aromatic rings (e.g., nitrophenyl) improve antiviral potency but may reduce metabolic stability .
  • Sulfonyl groups (e.g., methylsulfonylphenyl) enhance COX-2 selectivity by mimicking natural substrate interactions .

Biological Activity

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article presents a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, and antiviral efficacy.

Chemical Structure and Synthesis

This compound belongs to the imidazo[1,2-a]pyrazine class of compounds. The synthesis of this compound has been achieved through various methods, including iodine-catalyzed reactions that yield high purity and yield rates. The structure can be represented as follows:

C19H21N3\text{C}_{19}\text{H}_{21}\text{N}_3

The primary mechanism of action for this compound involves its role as a selective inhibitor of cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition is crucial for developing anti-inflammatory drugs and potentially offers therapeutic benefits in various inflammatory conditions .

Inhibition of CDK9

Recent studies have shown that this compound exhibits potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), an enzyme involved in transcriptional regulation and cell cycle progression. The compound demonstrated an IC50 value of 0.16 µM against CDK9, indicating strong inhibitory potential .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (Breast)6.66
HCT116 (Colorectal)17.66
K652 (Leukemia)18.24

These results suggest that the compound's anticancer mechanism may be linked to its ability to inhibit CDK9, thereby disrupting cancer cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. It has been evaluated against human coronavirus 229E and exhibited an IC50 value of 56.96 µM with a selectivity index of 7.14, indicating its potential as an antiviral agent without significant cytotoxicity .

Case Studies

  • Case Study on CDK9 Inhibition :
    • A study involving several derivatives of imidazo[1,2-a]pyrazines highlighted that those with modifications at specific positions displayed varying levels of CDK9 inhibitory activity. This compound was among the most effective derivatives .
  • Antiviral Studies :
    • In vitro assays demonstrated that the compound effectively inhibited viral replication mechanisms without adversely affecting host cell viability. This positions it as a candidate for further development in antiviral therapies .

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via Groebke-Blackburn-Bienaymé multicomponent reactions. A representative protocol involves reacting 2-aminopyrazine derivatives with aldehydes and isocyanides in ethanol under reflux. Key steps include:

  • Catalyst optimization : Iodine catalysis is effective for imidazo[1,2-a]pyrazine core formation, achieving yields up to 88.7% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures purity.
  • Yield variability : Lower yields (e.g., 36%) reported in earlier studies may stem from suboptimal stoichiometry or reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.35–8.94 ppm and cyclohexyl protons at δ 1.07–1.82 ppm. The imidazo[1,2-a]pyrazine core is confirmed by carbons at δ 117.68 (C-3) and 142.99 (C-8a) .
  • Mass spectrometry : ESI-HRMS shows [M+H]+ at m/z 293.18 (calculated 292.17) .
  • UV-Vis : λmax ~270–290 nm (EtOH), indicating π→π* transitions useful for optical property studies .

Q. What preliminary biological activities have been reported for this compound?

  • Antibacterial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus), linked to its planar aromatic structure disrupting membrane integrity .
  • Antimalarial potential : Structural analogs show IC50 values of 63–5520 nM against P. falciparum, suggesting substituent-dependent efficacy (e.g., fluorophenyl groups enhance activity) .

Advanced Research Questions

Q. How do structural modifications impact the compound’s biological activity and selectivity?

  • Substituent effects :
    • Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO2) at the 4-position improve antimalarial activity but reduce solubility .
    • Cyclohexyl vs. tert-butyl : Cyclohexyl enhances metabolic stability compared to tert-butyl derivatives, as shown in pharmacokinetic studies .
  • SAR-guided design : Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with CDK9 or BRD4 targets, guiding optimization .

Q. What crystallographic insights inform its molecular interactions?

  • Single-crystal XRD : Reveals a planar imidazo[1,2-a]pyrazine core with a dihedral angle of 85° between phenyl and pyrazine rings, facilitating π-stacking in protein binding .
  • Thermal stability : TGA shows decomposition >200°C, supporting its suitability for high-temperature applications (e.g., material science) .

Q. How can computational modeling optimize this compound for target-specific applications?

  • Molecular dynamics (MD) simulations : Predict binding stability with BRD4 (PDB: 4WIV), highlighting hydrogen bonds with Asn140 and hydrophobic contacts with Trp81 .
  • QSAR models : Artificial neural networks (ANNs) correlate IC50 values with descriptors like logP and polar surface area, guiding antimalarial lead optimization .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Reaction optimization : Microwave-assisted synthesis reduces time (30 min vs. 24 h) and improves yield (88.7% vs. 36%) by enhancing reaction homogeneity .
  • Catalyst screening : Iodine outperforms Lewis acids (e.g., ZnCl2) in minimizing side reactions (e.g., dimerization) .

Q. How are nonlinear optical (NLO) properties evaluated for this compound?

  • Z-scan technique : Measures third-order susceptibility (χ³ ~10⁻¹² esu) using a He-Ne laser (632.8 nm), indicating potential for photonic devices .
  • DSC/TGA : Confirms thermal stability up to 200°C, a prerequisite for NLO material integration .

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